molecular formula C9H5BrFN B152762 8-Bromo-5-fluoroquinoline CAS No. 917251-99-1

8-Bromo-5-fluoroquinoline

Cat. No.: B152762
CAS No.: 917251-99-1
M. Wt: 226.04 g/mol
InChI Key: OUZLPGJFGCOKJJ-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromo-5-fluoroquinoline can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoroaniline with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate. The reaction mixture is heated to 130°C for three hours, followed by neutralization with sodium hydroxide and extraction with tert-butyl methyl ether .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.

    Electrophilic Substitution: Halogenating agents like bromine and chlorine.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-5-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to inhibition of bacterial growth, disruption of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline
  • 8-Bromoquinoline

Comparison: 8-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and enhanced potency in certain biological assays .

Properties

IUPAC Name

8-bromo-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLPGJFGCOKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561534
Record name 8-Bromo-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-99-1
Record name 8-Bromo-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 8-bromo-5-fluoroquinoline was prepared by adding a warm mixture containing 2-bromo-5-fluoroaniline (100 g, 1.0 eq), 4-nitrophenol (40 g, 0.54 eq), and glycerol (97 g, 2.0 eq) over 1.5 hours to sulfuric acid (267 ml) and water (114 mL) at 140-150° C. The initial mixture showed 37.8% 4-nitrophenol by relative HPLC area %. Samples showed 4.7% 4-nitrophenol immediately after adding 50% of mixed starting materials and 5.0% immediately after adding all of the materials. The yield upon workup was 87.5%, with total impurities 0.29%. Addition of less (0.46 eq, 34 g) 4-nitrophenol also successfully produced the intermediate of interest at acceptable yield.
Quantity
100 g
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reactant
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40 g
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97 g
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reactant
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267 mL
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reactant
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114 mL
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solvent
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initial mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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34 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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